molecular formula C16H8ClN7 B598078 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazol-3-ium chloride CAS No. 102568-49-0

5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazol-3-ium chloride

Cat. No. B598078
CAS RN: 102568-49-0
M. Wt: 333.739
InChI Key: KAYNUWBQURWCCR-UHFFFAOYSA-M
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Description

5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazol-3-ium chloride, also known as 5-CN-BCTZ, is a novel organic compound that has been increasingly studied in recent years. It is a small molecule that has been used in a variety of scientific applications, ranging from organic chemistry to materials science.

Scientific Research Applications

5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazol-3-ium chloride has a variety of scientific research applications. It has been used in organic chemistry to synthesize a variety of compounds, including polymers, dyes, and pharmaceuticals. It has also been used in materials science to synthesize nanomaterials, such as nanowires and nanotubes. In addition, it has been used in biochemistry to study enzyme activity and protein folding.

Mechanism of Action

The mechanism of action of 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazol-3-ium chloride is not fully understood. However, it is believed that it acts as a catalyst for the reaction of organic molecules, allowing them to react more quickly and efficiently. It is also believed to interact with certain proteins, allowing them to be more easily manipulated and studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazol-3-ium chloride are not yet fully understood. However, it has been shown to have a variety of effects on enzymes, proteins, and other organic molecules. It has been shown to increase the activity of certain enzymes and proteins, as well as increase the solubility of certain molecules. In addition, it has been shown to have an effect on the folding of proteins, which could potentially have implications for drug design.
Advantages and Limitations for Laboratory Experiments
5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazol-3-ium chloride has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy and inexpensive to synthesize. In addition, it has a wide range of applications in organic chemistry, materials science, and biochemistry. However, it is important to note that it is not suitable for use in drug design, as its effects on proteins and enzymes are not fully understood.

Future Directions

There are a number of potential future directions for research into 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazol-3-ium chloride. One potential direction is to further explore its effects on enzymes and proteins. Another potential direction is to further investigate its potential applications in drug design. Finally, it could be used to study the interactions between proteins and other molecules, which could have implications for the development of new drugs and therapies.

Synthesis Methods

The synthesis of 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazol-3-ium chloride is a relatively simple process. It can be synthesized from the reaction of 3-cyanophenyl boronic acid with sodium azide in an aqueous solution of tetrazole. This reaction can be carried out in a few steps, including the reaction of 3-cyanophenyl boronic acid with sodium azide, followed by the addition of tetrazole and the subsequent reaction of the resulting mixture. The final product is 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazol-3-ium chloride, which can be isolated and purified using standard methods.

properties

IUPAC Name

2,3-bis(3-cyanophenyl)tetrazol-2-ium-5-carbonitrile;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N7.ClH/c17-9-12-3-1-5-14(7-12)22-20-16(11-19)21-23(22)15-6-2-4-13(8-15)10-18;/h1-8H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYNUWBQURWCCR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2N=C(N=[N+]2C3=CC=CC(=C3)C#N)C#N)C#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704518
Record name 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazol-3-ium chloride

CAS RN

102568-49-0
Record name 5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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